2,3,4',5-テトラクロロビフェニル

説明

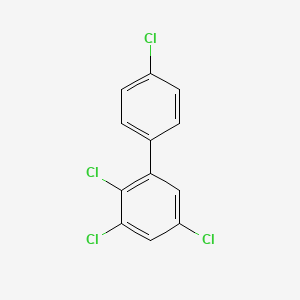

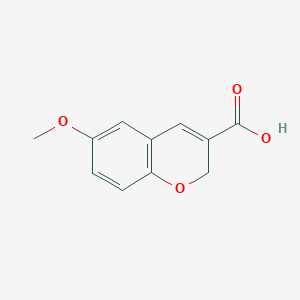

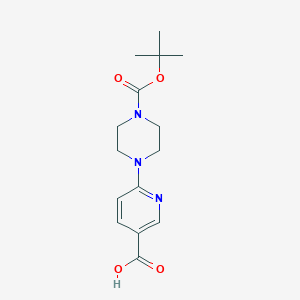

2,3,4',5-Tetrachlorobiphenyl is a useful research compound. Its molecular formula is C12H6Cl4 and its molecular weight is 292 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3,4',5-Tetrachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.70e-07 m. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4',5-Tetrachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4',5-Tetrachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

環境汚染物質分析

2,3,4',5-テトラクロロビフェニルは、環境分解に対する抵抗性から、残留性有機汚染物質に分類されます。 これは、環境中に残留し、動物組織に生物蓄積し、食物連鎖で生物濃縮されるため、健康と環境に大きな影響を与える可能性があります .

内分泌かく乱研究

この化合物は、内分泌かく乱物質として作用することが知られています。 内分泌(ホルモン)系の機能を阻害する可能性があり、環境汚染物質がホルモンバランスと関連する健康問題に与える影響を理解するための研究対象となっています .

生物修復戦略

研究によると、嫌気性微生物は、2,3,4',5-テトラクロロビフェニルなどのポリ塩化ビフェニルを代謝的に脱塩素化して、塩素化度の低い形態に変換することができます。 このプロセスは、汚染された場所の浄化を目的とした生物修復戦略にとって不可欠です.

還元脱塩素化研究

Dehalococcoides様集団の存在は、2,3,4',5-テトラクロロビフェニルから二重に挟まれた塩素が除去されることと統計的に相関しています。 この発見は、堆積物の修復と脱塩素化プロセスにおける微生物群集の役割に関する研究において重要です .

作用機序

Target of Action

The primary target of 2,3,4’,5-Tetrachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

2,3,4’,5-Tetrachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in the regulation of the circadian clock .

Biochemical Pathways

2,3,4’,5-Tetrachlorobiphenyl affects the biochemical pathways through the process of anaerobic reductive dechlorination of higher chlorinated congeners and aerobic oxidative degradation of lower chlorinated congeners . The compound is dechlorinated by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1 . The rate of dechlorination is a linear function of the substrate concentration .

Pharmacokinetics

It is also known to bioaccumulate in organisms .

Result of Action

The molecular and cellular effects of 2,3,4’,5-Tetrachlorobiphenyl’s action include the regulation of the circadian clock and the inhibition of the basal and circadian expression of the core circadian component PER1 .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 2,3,4’,5-Tetrachlorobiphenyl. The compound is resistant to environmental degradation through photolytic, biological, or chemical processes . It persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains . The rate of dechlorination typically observed in sediments suggests that low numbers of organohalide respiring bacteria rather than bioavailability accounts for low rates of dechlorination .

生化学分析

Biochemical Properties

2,3,4’,5-Tetrachlorobiphenyl interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to inhibit the basal and circadian expression of the core circadian component PER1, a protein involved in zinc ion binding . The nature of these interactions is primarily inhibitory, affecting the normal functioning of these biomolecules .

Cellular Effects

The effects of 2,3,4’,5-Tetrachlorobiphenyl on cells are significant. It has been found to affect cellular processes such as cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease dopamine and its metabolites in the brain, indicating its potential to influence neurotransmitter synthesis and release .

Molecular Mechanism

At the molecular level, 2,3,4’,5-Tetrachlorobiphenyl exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it inhibits the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4’,5-Tetrachlorobiphenyl change over time. Studies have shown that it can be dechlorinated by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, at concentrations as low as 1 ng L−1 . This suggests that the compound’s stability and degradation, as well as its long-term effects on cellular function, can be influenced by microbial activity .

Dosage Effects in Animal Models

In animal models, the effects of 2,3,4’,5-Tetrachlorobiphenyl vary with different dosages. For instance, a study on adolescent rats showed that exposure to approximately 14 or 23 μg/kg body weight of the compound resulted in its presence in various tissues, including adipose, brain, intestinal content, lung, liver, and serum .

Metabolic Pathways

2,3,4’,5-Tetrachlorobiphenyl is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been found to be metabolized via dechlorination, hydroxylation, and ring-opening pathways .

Transport and Distribution

2,3,4’,5-Tetrachlorobiphenyl is transported and distributed within cells and tissues. It has been detected in various tissues in adolescent rats, including adipose, brain, intestinal content, lung, liver, and serum . This suggests that it can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its lipophilic nature, it is likely to be found in lipid-rich areas of the cell, such as the cell membrane

特性

IUPAC Name |

1,2,5-trichloro-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITMYAMXIZQCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074223 | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-34-7 | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4',5-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4',5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3KL70VAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)

![[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1585733.png)